![molecular formula C16H19N3O2 B1417432 2-[(2-哌嗪-1-基乙基)亚氨基]-1H-茚满-1,3(2H)-二酮 CAS No. 354543-33-2](/img/structure/B1417432.png)
2-[(2-哌嗪-1-基乙基)亚氨基]-1H-茚满-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N3O2S/c21-15-10-13 (17-2-1-9-23-17)11-16 (22)14 (15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18-19,23H,3-8,10-11H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.46 . It’s recommended to be stored at a temperature of 28 C .科学研究应用
氨基酸衍生物的合成:与查询化合物相关的亚甲基哌嗪-2,5-二酮是氨基酸衍生物合成中有价值的合成中间体。它们在碳碳键形成反应中表现出优异的手性诱导 (Chai & King, 1995)。
发光特性和光致电子转移:哌嗪取代的萘二酰亚胺化合物显示出显着的发光量子产率,可用作 pH 探针。它们已因其光致电子转移 (PET) 特性而被研究 (Gan 等人,2003)。
Dieckmann 环化途径:可以从类似结构衍生的哌嗪-2,5-二酮已通过 Dieckmann 环化过程合成。该方法涉及将邻近于氮的末端亚甲基闭合到羰基上 (Aboussafy & Clive, 2012)。
有机晶体工程:对 1,4-哌嗪-2,5-二酮的研究显示了其多晶型晶体形式中不同的氢键网络。这些研究有助于理解此类化合物在溶液中的缔合 (Weatherhead-Kloster 等人,2005)。
生物活性分子的合成:5-(氨基亚甲基)噻唑烷-2,4-二酮衍生物中的哌嗪部分显示出良好的抗菌和抗真菌活性,突出了它们在药物化学中的潜力 (Mohanty 等人,2015)。
卤环化过程:一项研究重点关注与查询化合物在结构上相关的化合物的卤环化,导致新衍生物的合成 (Zborovskii 等人,2011)。
作为成像中 PET 探针的潜力:该化合物的衍生物已被合成并评价为酶成像的潜在 PET 探针 (Gao 等人,2013)。
快速简便的检测甲醛的荧光法:该化合物已被用作快速高效检测甲醛的荧光衍生化试剂 (Dong 等人,2016)。
属性
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLMGMINIGJIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
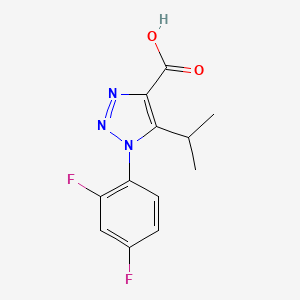
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)
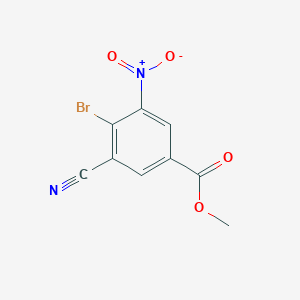
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)

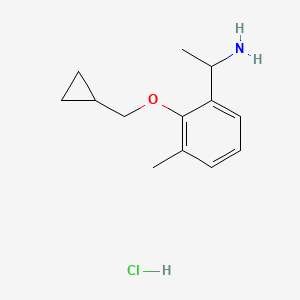
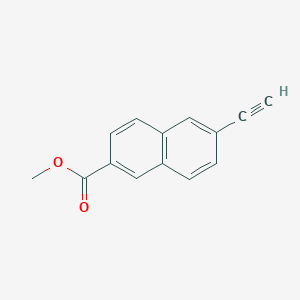
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
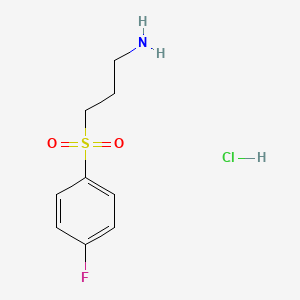

![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)
